molecular formula C30H18O10 B1238491 Ochnaflavone CAS No. 50276-96-5

Ochnaflavone

Cat. No.: B1238491
CAS No.: 50276-96-5
M. Wt: 538.5 g/mol
InChI Key: NNPGECDACGBKDH-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Ochnaflavone, a secondary plant metabolite of the Biflavonoid family, has been found to primarily target the ERK1-2/p38/NFκB signaling pathway and the matrix metalloproteinases MMP-2 and MMP-9 . It also interferes with the SUMO-specific protease SENP1 , functioning as a potent modulator of pre-mRNA splicing .

Mode of Action

This compound’s interaction with its targets results in significant changes in cellular processes. It has the capacity to interfere with the ERK1-2/p38/NFκB signaling pathway, which plays a crucial role in cell proliferation and survival . Additionally, it regulates the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes involved in tissue remodeling and cancer metastasis . This compound also inhibits the SUMO-specific protease SENP1, thereby affecting pre-mRNA splicing .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell proliferation, survival, and metastasis. By interfering with the ERK1-2/p38/NFκB signaling pathway and regulating the expression of MMP-2 and MMP-9, this compound can exert anti-proliferative and anti-metastatic activities . Its inhibition of SENP1 also impacts the pre-mRNA splicing process, which can have downstream effects on gene expression and protein synthesis .

Pharmacokinetics

It is known that the bioavailability of biflavonoids like this compound can be enhanced through certain oral formulations

Result of Action

This compound’s action results in a variety of molecular and cellular effects. It has been found to inhibit tumor necrosis factor (TNF)-a-induced human vascular smooth muscle cells proliferation . This is achieved by the ability of this compound to regulate the extracellular signal-regulated kinase 1/2, matrix metalloproteinase -9 and cell cycle . These effects contribute to its anti-inflammatory and anti-atherogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity, conferred by its aromatic rings and hydrophobic regions, can impact its partitioning behavior in solvents and biological membranes This can affect how the compound interacts with its targets and its overall bioactivity

Biochemical Analysis

Biochemical Properties

Ochnaflavone plays a crucial role in biochemical reactions, particularly in the inhibition of phospholipase A2 and lymphocyte proliferation . Phospholipase A2 is an enzyme involved in the release of arachidonic acid, a precursor for pro-inflammatory lipid mediators. By inhibiting this enzyme, this compound helps regulate inflammatory responses. Additionally, this compound interacts with various proteins and biomolecules, including extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins, to exert its biological effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit tumor necrosis factor-alpha-induced proliferation of human vascular smooth muscle cells by regulating extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins . This regulation helps prevent the formation of atheromas on arterial walls, demonstrating this compound’s potential in treating atherogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits phospholipase A2, reducing the release of arachidonic acid and subsequent production of pro-inflammatory lipid mediators . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and cell proliferation . These interactions contribute to its anti-inflammatory and anti-atherogenic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained anti-inflammatory and anti-atherogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-atherogenic effects without causing toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. It influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in inflammation and cell proliferation . These interactions contribute to its overall pharmacological profile and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: Ochnaflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through the oxidative cyclization of 2′-hydroxydihydrochalcones using palladium (II) catalysis .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include palladium (II) catalysts, oxidants, and additives. The oxidative cyclization process involves the use of oxidants such as iodine (I2) and palladium (II) catalysts .

Major Products: The major product formed from the oxidative cyclization of 2′-hydroxydihydrochalcones is this compound. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Properties

IUPAC Name

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPGECDACGBKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198281
Record name Ochnaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50276-96-5
Record name Ochnaflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50276-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ochnaflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ochnaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ochnaflavone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ochnaflavone exhibits its activity by interacting with various molecular targets. For instance, it directly inhibits secretory phospholipase A2 (sPLA2-IIA) [, , , , ]. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes [, , , ]. This compound also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects [, , ]. Additionally, it modulates cell cycle progression by downregulating cyclins and CDKs while upregulating the CDK inhibitor p21waf1 [].

A:

  • Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques including 1D and 2D NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) [, , , , , ]. Key structural features are the presence of two apigenin units connected by a C-O-C linkage between the C-3′ of one unit and C-4‴ of the other, forming a biflavonoid structure.

ANone: While specific studies on material compatibility and stability are limited, the isolation of this compound from various plant sources suggests it possesses inherent stability under natural conditions [1, 3, 6-8, 10, 14, 20, 29]. Further research is needed to determine its stability under different pH, temperature, and storage conditions relevant to pharmaceutical applications.

A: Current research primarily focuses on this compound's biological activities rather than its potential catalytic properties. While it inhibits enzymes like sPLA2-IIA [, , , , ] and possibly COX-2 [, ], these interactions are primarily inhibitory rather than catalytic. Further investigation is needed to explore any inherent catalytic potential and related applications.

A: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted on this compound [, , , ]. These studies have explored its binding interactions with targets like SARS-CoV-2 proteins (Mpro, ACE2) [, ] and PPAR-γ [, ], providing insights into its potential therapeutic mechanisms.

ANone: Specific SHE regulations regarding this compound are currently unavailable, likely due to its early stage of development as a potential therapeutic agent. As research progresses, addressing SHE considerations, including toxicological assessments, environmental impact evaluations, and the establishment of safe handling and disposal procedures, will be crucial.

A: The research journey of this compound began with its initial isolation and structural characterization from the leaves of Ochna squarrosa Linn []. Early studies focused on elucidating its chemical structure and exploring its anti-inflammatory properties [, , , ]. Subsequent research identified its presence in other plant species [3, 6-8, 10, 14, 20, 29] and further investigated its anti-inflammatory mechanisms, including its inhibitory effects on sPLA2-IIA [, , , , ]. Recent studies have employed computational approaches to explore its potential as a therapeutic agent for diseases like COVID-19 and its associated complications [, , , ].

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